molecular formula C20H15ClN4O5S B14254619 2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide CAS No. 477733-31-6

2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide

Cat. No.: B14254619
CAS No.: 477733-31-6
M. Wt: 458.9 g/mol
InChI Key: QPOBGQNARNPWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide typically involves a multi-step process:

    Formation of the sulfonyl chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.

    Amination: The sulfonyl chloride is then reacted with an amine, such as 4-chloroaniline, to form the sulfonamide intermediate.

    Condensation: The sulfonamide intermediate is condensed with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide group.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar structural features.

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares the benzamide moiety but differs in the substituents.

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide is unique due to the combination of its sulfonamide and benzamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

477733-31-6

Molecular Formula

C20H15ClN4O5S

Molecular Weight

458.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H15ClN4O5S/c21-15-8-10-17(11-9-15)31(29,30)24-19-7-2-1-6-18(19)20(26)23-22-13-14-4-3-5-16(12-14)25(27)28/h1-13,24H,(H,23,26)

InChI Key

QPOBGQNARNPWCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.